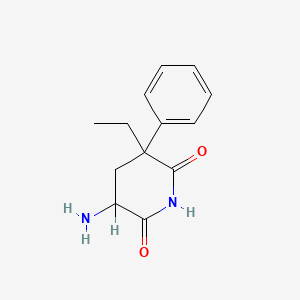
Phenol, 2-ethyl-5-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-ethyl-5-isopropyl- is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-ethyl-5-isopropyl- can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aromatic ring’s hydrogen atom with a nucleophile.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl and isopropyl groups using a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
The industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce cumene hydroperoxide, which is then treated with acid to yield phenol .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-ethyl-5-isopropyl- undergoes various chemical reactions:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with a catalyst like palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO3), sulfonating agents (H2SO4), and halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, and halogenated phenols.
Applications De Recherche Scientifique
Phenol, 2-ethyl-5-isopropyl- has diverse applications in scientific research:
Mécanisme D'action
Phenol, 2-ethyl-5-isopropyl- exerts its effects primarily through its interaction with cellular proteins and enzymes. It acts as a proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected near nerves, affecting nerve fiber size .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3 |
Clé InChI |
NTPXZONRQTVIEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)




![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)

